Sulfato de brucina

Descripción general

Descripción

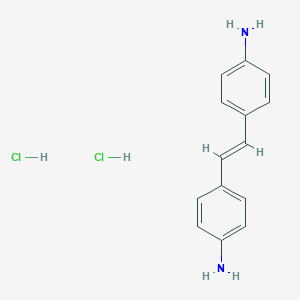

Sulfato de brucina: es un compuesto alcaloide estrechamente relacionado con la estricnina, que se encuentra principalmente en las semillas del árbol Strychnos nux-vomica . Es conocido por su sabor amargo y su alta toxicidad. El this compound se ha utilizado en diversas aplicaciones científicas debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

Brucine sulfate has a wide range of scientific research applications:

Medicine: It has been investigated for its anti-tumor, anti-inflammatory, and analgesic properties.

Industry: Brucine sulfate is used in the colorimetric determination of nitrate ions in water samples.

Mecanismo De Acción

El sulfato de brucina actúa como antagonista en los receptores de glicina, similar a la estricnina. Paraliza las neuronas inhibitorias al evitar que la glicina se una a sus receptores, lo que lleva a espasmos musculares y convulsiones . Este mecanismo es responsable de sus efectos tóxicos en el sistema nervioso central.

Safety and Hazards

Brucine sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed or if inhaled . It is harmful to aquatic life with long-lasting effects . It is advised to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Brucine sulfate has been reported to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular system and nervous system

Cellular Effects

Brucine sulfate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .

Molecular Mechanism

The molecular mechanism of action of Brucine sulfate is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Brucine sulfate has a long-term effect on cellular function, which is observed in both in vitro and in vivo studies .

Metabolic Pathways

Brucine sulfate is involved in various metabolic pathwaysIt is known that Brucine sulfate can have effects on metabolic flux or metabolite levels .

Subcellular Localization

It is known that Brucine sulfate can be directed to specific compartments or organelles through various mechanisms .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de brucina se puede sintetizar mediante la reacción de brucina con ácido sulfúrico. El proceso implica disolver brucina en agua destilada caliente, seguida de la adición de ácido sulfúrico concentrado. La mezcla se enfría y cristaliza para obtener this compound .

Métodos de producción industrial: En entornos industriales, el this compound se produce extrayendo brucina de las semillas de Strychnos nux-vomica, seguido de su conversión a this compound utilizando ácido sulfúrico. El proceso de extracción generalmente implica extracción por reflujo y cristalización para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de brucina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se sabe que reacciona con los iones nitrato en una solución de ácido sulfúrico concentrado a altas temperaturas para formar un complejo de color .

Reactivos y condiciones comunes:

Oxidación: El this compound se puede oxidar utilizando ácido crómico.

Reducción: Se puede reducir utilizando hidrógeno en presencia de un catalizador de paladio.

Sustitución: El this compound reacciona con el ácido sulfanílico en presencia de ácido clorhídrico.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la brucina, como la dimetoxiestricnina y otros compuestos sustituidos .

Aplicaciones en investigación científica

El this compound tiene una amplia gama de aplicaciones en investigación científica:

Medicina: Se ha investigado por sus propiedades antitumorales, antiinflamatorias y analgésicas.

Industria: El this compound se utiliza en la determinación colorimétrica de iones nitrato en muestras de agua.

Comparación Con Compuestos Similares

Compuestos similares:

Dimetoxiestricnina: Otro derivado de la brucina, conocido por sus propiedades químicas similares.

Singularidad: El this compound es único debido a sus interacciones específicas con los receptores de glicina y sus aplicaciones en la resolución quiral y el análisis colorimétrico. Su toxicidad relativamente menor en comparación con la estricnina lo convierte en un compuesto valioso para diversos estudios científicos .

Propiedades

| { "Design of the Synthesis Pathway": "Brucine sulfate can be synthesized by the reaction of brucine and sulfuric acid.", "Starting Materials": [ "Brucine", "Sulfuric acid", "Water" ], "Reaction": [ "Add brucine to a round-bottom flask and dissolve it in water.", "Slowly add sulfuric acid to the flask while stirring the mixture.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the precipitate to obtain crude brucine sulfate.", "Wash the crude product with cold water and dry it in a vacuum oven.", "Recrystallize the purified brucine sulfate from a suitable solvent to obtain the final product." ] } | |

Número CAS |

4845-99-2 |

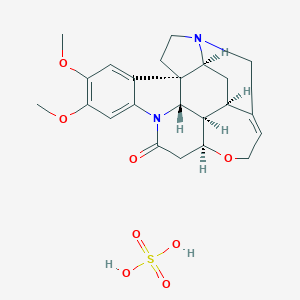

Fórmula molecular |

C23H28N2O8S |

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |

InChI |

InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |

Clave InChI |

JBQBSCWFZJGIQL-SUJBTXFYSA-N |

SMILES isomérico |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

SMILES canónico |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

| 4845-99-2 | |

Descripción física |

Off-white powder; [Sigma-Aldrich MSDS] |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of brucine sulfate?

A1: Brucine sulfate heptahydrate (BS) is a salt form of brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is C23H26N2O4.H2SO4.7H2O. While specific spectroscopic data isn't provided in the research, it's worth noting that brucine itself is commonly characterized using techniques like NMR and IR spectroscopy. []

Q2: What are the known toxicological concerns associated with brucine sulfate?

A2: Brucine, and consequently brucine sulfate, is known for its toxicity. Studies have shown that brucine can cause central nervous system depression followed by convulsions and seizures. Respiratory arrest has been identified as the cause of death in animal models. The acute oral LD50 for brucine base in mice was found to be 150 mg/kg. []

Q3: Has brucine sulfate demonstrated any potential in combating bacterial resistance?

A3: Research suggests that brucine sulfate exhibits promising bacteriostatic properties, particularly against drug-resistant bacterial strains like E. coli and S. aureus. Notably, it demonstrates superior efficacy against drug-resistant strains compared to standard strains, achieving sterilization through the disruption of bacterial cell walls. []

Q4: Are there any specific applications where brucine sulfate's bacteriostatic properties are being explored?

A5: Yes, ongoing research is investigating the use of brucine sulfate in 3D printed bone scaffold systems to address bacterial infections, a prevalent complication in bone defect surgery. The development of a 3D BS-PLLA/PGA bone scaffold system using selective laser sintering (SLS) technology demonstrates its potential for controlled drug release and enhanced antimicrobial activity. []

Q5: Has brucine sulfate been investigated for its ability to induce chirality in liquid crystal systems?

A6: Yes, brucine sulfate has been explored as a chiral additive in lyotropic liquid crystal systems. Studies have examined its impact on inducing cholesteric phases in mixtures containing potassium laurate, 1-decanol, and D2O. Varying the concentration of brucine sulfate influenced the formation of different cholesteric phases, including a biaxial cholesteric phase. []

Q6: What is a Pfeiffer effect, and how does it relate to brucine sulfate?

A7: The Pfeiffer effect refers to the change in optical rotation observed when a chiral compound, like brucine sulfate, is added to a solution containing a racemic mixture. Research has revealed that the tetrabutylammonium salt of enneamolybdomanganate(IV) exhibits a Pfeiffer effect in organic media containing l-brucine sulfate. This effect is attributed to the chiral environment created by brucine sulfate, influencing the equilibrium between the enantiomers of enneamolybdomanganate(IV). []

Q7: Can brucine sulfate be used for quantitative analysis, and what are the limitations?

A8: While brucine sulfate has been historically used in spectrophotometric methods for nitrate determination, it's essential to acknowledge its limitations. Factors like the concentration of sulfuric acid and temperature significantly influence the color reaction with nitrates. Moreover, the presence of nitrite can interfere with the analysis. [] Due to these limitations and the availability of more robust techniques, brucine sulfate is no longer widely used for nitrate analysis. []

Q8: What are the implications of the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of brucine sulfate?

A9: The CIR Expert Panel, responsible for evaluating the safety of cosmetic ingredients, concluded that the available data on brucine sulfate was insufficient to determine its safety in cosmetics. [] Consequently, more research is needed to establish its safety profile for cosmetic use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)